molecular formula C11H14O2 B183899 2,2-Dimethyl-3-phenylpropanoic acid CAS No. 5669-14-7

2,2-Dimethyl-3-phenylpropanoic acid

Cat. No.: B183899
CAS No.: 5669-14-7
M. Wt: 178.23 g/mol
InChI Key: BQHWATVEWGHHHF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanoic acid: is an organic compound with the molecular formula C11H14O2. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid moiety. This compound is known for its unique structure, which includes two methyl groups attached to the second carbon of the propanoic acid chain, and a phenyl group attached to the third carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-phenylpropanoic acid can be synthesized through various methods. One common approach involves the alkylation of benzyl chloride with isobutyric acid in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,2-Dimethyl-3-phenylpropanoic acid can be compared with other similar compounds such as:

Uniqueness: The presence of two methyl groups on the second carbon of the propanoic acid chain distinguishes this compound from its analogs, contributing to its unique chemical properties and reactivity .

Properties

IUPAC Name

2,2-dimethyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWATVEWGHHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205249
Record name Benzyldimethylacetic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-14-7
Record name 2,2-Dimethyl-3-phenylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5669-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethylacetic acid
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Record name Benzyldimethylacetic acid
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Record name 2,2-dimethyl-3-phenylpropanoic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 1.23 g (41.0 mmol) of 80% sodium hydride and 50 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere, was added 3.88 g (38.3 mmol) of diisopropylamine and then 3.3 g (37.5 mmol) of isobutyric acid. After heating at reflux for 5 minutes and cooling to 0° C., 15 mL (37.5 mmol) of 2.5M n-butyllithium in hexane was added. The mixture was warmed to 35° C. for 30 min, cooled to 0° C. and 6.40 g (37.5 mmol) of benzyl bromide added. The mixture was stirred for 30 minutes at 0° C., then warmed to 35° C. for one hour and recooled to 0° C. Water was added and the aqueous layer extracted with diethyl ether, acidified with 6N aqueous HCl and extracted with diethyl ether. The organic layer was dried and concentrated to provide 4.0 g of crude product. Chromatography on silica gel using 10% methanol/methylene chloride afforded 1.0 g of pure 2,2-dimethyl-3-phenylpropionic acid, m/e 185 (M+Li).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
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6.4 g
Type
reactant
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Hexamethyldisilazane (34 g, 0.21 mol) was dissolved in tetrahydrofuran (280 mL), and 1.67M n-butyllithium in hexane (127 mL, 0.21 mol) was added dropwise at −78° C. The reaction solution was warmed to 0° C. over 1 hour and then cooled to −78° C. again. Benzyl isobutyrate (25 g, 0.14 mol) in tetrahydrofuran (70 mL) was added dropwise, and the reaction solution was stirred at −78° C. for 1 hour. Chlorotrimethylsilane (36 mL, 0.12 mol) was further added dropwise at the same temperature, and the reaction solution was stirred for 1 hour, then warmed to room temperature and stirred for 19 hours. After completion of the reaction, the solvent was partially removed from the reaction solution under reduced pressure, and the resulting white suspension was diluted with hexane (200 mL) and filtered through Celite under a nitrogen atmosphere to remove the white solid from the reaction solution. The filtrate was distiled under reduced pressure, and the resulting pale yellow oil was heated at 100° C. for 2 hours to give a brown oil. The brown oil was mixed with 10 mL of 1 M hydrochloric acid and stirred at 60° C. for 4 hours, neutralized with saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate (100 mL×2) and chloroform (100 mL×2). The resulting organic layer was concentrated, and the resulting residue was purified by intermediate pressure silica gel column chromatography (silica gel 80 g, ethyl acetate 100%) to give 8.41 g of the desired product as white crystals.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 1 g (20 mmol) of ethyl 2,2-dimethyl-3-phenylpropionate (stage 1) and 3.5 g (61 mmol) of potassium hydroxide in 15 ml of methanol was heated under reflux for 2 hours. Thereafter, 50 ml of water were added and the mixture was extracted twice with ether. The aqueous phase was acidified with concentrated hydrochloric acid and extracted again with ether, the organic phase was dried over magnesium sulfate and the solvent was striped off in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2,2-dimethyl-3-phenylpropanenitrile (1.0 g, 6.28 mmol) in ethylene glycol (5 mL) was treated with solid potassium hydroxide (1.06 g, 18.84 mmol). The reaction mixture was stirred for 48 h at 196° C. under a nitrogen atmosphere. Ethylene glycol was removed under vacuum distillation. 1 N Sodium hydroxide solution (25 mL) and ethyl acetate (15 mL) were added to the brown residue. The layers were separated, and the aqueous layer was extracted with ethyl acetate (375 mL). The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and evaporated under reduced pressure to give 0.856 g (76%) of 2,2-dimethyl-3-phenylpropanoic acid. 1H NMR (DMSO-d6, 400 MHz) δ 12.20 (s, 1H), 7.28-7.24 (m, 2H), 7.22-7.20 (m, 1H), 7.15-7.13 (m, 2H), 2.78 (s, 2H), 1.07 (s, 6H). This compound was used in subsequent reaction with out further analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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